molecular formula C7H10N2O2 B058190 N,N'-Methylenebisacrylamide CAS No. 110-26-9

N,N'-Methylenebisacrylamide

Cat. No.: B058190
CAS No.: 110-26-9
M. Wt: 154.17 g/mol
InChI Key: ZIUHHBKFKCYYJD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N,N’-Methylenebisacrylamide (MBAm or MBAA), colloquially known as “bis”, is primarily used as a crosslinking agent in the synthesis of polyacrylamide gels . Its primary targets are the acrylamide monomers present in the gel matrix . The compound’s ability to form stable, intricate network structures makes it a preferred choice in laboratories and industrial processes .

Mode of Action

MBAm interacts with its targets, the acrylamide monomers, through a polymerization process . This process involves a complex reaction mechanism where the amide groups of methylenebisamide are converted into acrylamide groups through a nucleophilic substitution reaction . The unique molecular arrangement allows MBAm to form crosslinks between polyacrylamide chains, facilitating the creation of a three-dimensional polymer network .

Biochemical Pathways

The primary biochemical pathway affected by MBAm is the polymerization of acrylamide monomers . This process results in the formation of polyacrylamide gels, which are essential for various biochemical applications, including gel electrophoresis . Gel electrophoresis is a technique used for the separation and analysis of proteins and nucleic acids .

Result of Action

The molecular effect of MBAm’s action is the formation of a three-dimensional network structure within the polyacrylamide gel . This network structure increases the firmness of the gel, making it suitable for applications such as SDS-PAGE and other forms of gel electrophoresis . On a cellular level, the crosslinked gel can be used to separate and analyze proteins and nucleic acids, facilitating advancements in genetic research and molecular biology .

Action Environment

The action of MBAm can be influenced by environmental factors such as temperature and pH . Furthermore, the properties of the resulting gels, such as their crosslink density, can be adjusted to give useful technical properties used in various applications, such as in adhesives, paints, and superabsorbents .

Preparation Methods

Properties

IUPAC Name

N-[(prop-2-enoylamino)methyl]prop-2-enamide
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InChI

InChI=1S/C7H10N2O2/c1-3-6(10)8-5-9-7(11)4-2/h3-4H,1-2,5H2,(H,8,10)(H,9,11)
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InChI Key

ZIUHHBKFKCYYJD-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)NCNC(=O)C=C
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Molecular Formula

C7H10N2O2
Record name N,N'-METHYLENEBISACRYLAMIDE
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Related CAS

26949-19-9
Record name Poly(N,N′-methylenebisacrylamide)
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DSSTOX Substance ID

DTXSID8025595
Record name N,N'-Methylenebisacrylamide
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Molecular Weight

154.17 g/mol
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Physical Description

N,n'-methylenebisacrylamide is a white crystalline powder with a neutral odor. (NTP, 1992), Dry Powder, White solid; [CAMEO]
Record name N,N'-METHYLENEBISACRYLAMIDE
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Record name 2-Propenamide, N,N'-methylenebis-
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992)
Record name N,N'-METHYLENEBISACRYLAMIDE
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Density

1.235 at 86 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

5.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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CAS No.

110-26-9
Record name N,N'-METHYLENEBISACRYLAMIDE
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Record name Methylenebisacrylamide
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Record name N,N'-methylenediacrylamide
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Melting Point

365 °F (with decomposition) (NTP, 1992)
Record name N,N'-METHYLENEBISACRYLAMIDE
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Synthesis routes and methods I

Procedure details

The methods according to the present invention starting the methyl, ethyl, or butyl esters of acrylic acid or of methacrylic acid (R2 =methyl, ethyl, butyl) are particularly preferred, since they can be carried out on a technical scale and the alcohols which are cleaved in both reactions (R2OH of IV) can be easily removed from the reaction mixture. The embodiment employing primary amines should be particularly mentioned, i.e. wherein R3 represents hydrogen. Further, R4 preferably stands for a substituent which imparts to the amine a boiling point of 80° C. or more. Further, reaction with an aminoalkyl amine, particularly with dialkylaminoalkyl amines such as dimethylaminopropyl amine, or with dimethylaminoneopentyl amine inter alia is of interest, as is reaction with an aralkyl amine, and an aromatic amine such as aniline, naphthylamine, and benzylamine, as well as reaction with an alkylene diamine to form a bis-acrylamide or bis-methacrylamide.
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alkylene diamine
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methyl
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Synthesis routes and methods II

Procedure details

In a 500 ml four-necked flask equipped with a stirrer, a thermometer, a reflux condenser, a dropping funnel and a nitrogen gas introducing device, 5 g of polysuccinimide obtained in Synthetic Example 2 and 10 g of DMF were charged and dissolved at about 60° C., and then 0.25 g of 2-methacryloyloxyethyl isocyanate was added. As a result, heat was generated. After the reaction was continued for 30 minutes, the temperature in the system was reduced to about 35° C., 1 g of a pregelatinized starch was charged. After the atmosphere in the four-necked flask was replaced by a nitrogen gas, 7.5 mg of 2,2-azobisaminodipropane dihydrochloride, 5 mg of ascorbic acid and 57 mg of an aqueous hydrogen peroxide (35%) solution were respectively dissolved in 1 g of ion exchange water. The resulting solutions were added to the above aqueous solution, and then the mixture was heated to about 60° C. and maintained for three hours ((1) first step). To the polymer obtained by this step, 25 g of acrylic acid and 25 mg of N,N′-methylenebisacrylamide were added. After the atmosphere in the four-necked flask was replaced by a nitrogen gas, 7.5 g of 2,2-azobisaminodipropane dihydrochloride, 5 mg of ascorbic acid and 57 mg of an aqueous hydrogen peroxide (35%) solution were respectively dissolved again in 1 g of ion exchange water. The resulting solutions were added to the above aqueous solution in this sequence, and then the mixture was heated again to about 60° C. and maintained at the same temperature for three hours ((1) second step). 1.2 g of hexamethylenediamine was dissolved in 20 g of ion exchange water and the resulting solution was added to the above aqueous solution, and then the reaction was conducted. Furthermore, 10.4 g of sodium hydroxide was dissolved in 30 g of ion exchange water and the resulting solution was added, thereby to neutralize carboxyl groups originating in acrylic acid ((1) third step). The resulting gel-like product was dried at 110° C. by a vacuum drier and the resulting dry solid was ground to obtain a water absorbent material of the present invention. The evaluation results of characteristics of the resulting water absorbent material are shown in Table 2.
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-Methylenebisacrylamide
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Customer
Q & A

Q1: What is the molecular formula and weight of MBA?

A1: MBA has the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol.

Q2: What spectroscopic data is available for MBA?

A2: Research commonly utilizes techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) [, , ], and Scanning Electron Microscopy (SEM) [, ] to characterize MBA and its derivatives.

Q3: How does MBA contribute to the properties of hydrogels?

A3: MBA acts as a cross-linking agent in hydrogel synthesis, influencing their swelling behavior, mechanical strength, and responsiveness to stimuli like pH and temperature. [, , , , , , , ]

Q4: What is the role of MBA in controlling the morphology of calcium carbonate (CaCO3)?

A4: Studies demonstrate that MBA can be used as an additive to control the crystallization of CaCO3, influencing the resulting polymorph and morphology. For instance, different concentrations of MBA at varying pH levels have been shown to produce multilayer pie or flowerlike morphologies of CaCO3 crystals. []

Q5: How does MBA interact with metal catalysts in hydrogenation reactions?

A5: Research suggests that amido groups, potentially provided by MBA incorporated into a support material, can enhance the activity of palladium catalysts in hydrogenation reactions. This enhancement is linked to a direct interaction between the amido groups and the metal surface. []

Q6: How is computational chemistry used to understand MBA polymerization?

A6: Researchers utilize computational chemistry to calculate reaction rate constants and enthalpies for MBA polymerization, providing insights into the process and aiding in designing tailored microgels. []

Q7: Can computational methods be used to design MBA-based molecularly imprinted polymers (MIPs)?

A7: Yes, computational approaches, such as comparing binding energies between a template molecule and various functional monomers, are used to rationally design MIPs with MBA as the cross-linker. [, ]

Q8: How does the structure of MBA lend itself to its function as a cross-linking agent?

A8: MBA possesses two reactive acrylamide groups that allow it to form bridges between polymer chains, leading to the creation of cross-linked networks. [, , , ]

Q9: Is MBA stable under varying environmental conditions?

A9: While MBA is widely used, its stability can be influenced by factors like pH, temperature, and light exposure. Further research is needed to fully elucidate its stability profile under various conditions. [, , ]

Q10: Are there specific safety considerations regarding the use of MBA?

A10: As with any chemical compound, responsible handling and adherence to safety guidelines are crucial when working with MBA. Consulting the material safety data sheet (MSDS) is essential before handling.

Q11: Are there alternatives to MBA as a cross-linking agent?

A11: Yes, researchers are exploring alternative cross-linkers with potentially improved biodegradability or biocompatibility for specific applications. One example is dimethacrylate-tyrosine-lysine-tyrosine (DMTLT), a hydrolytically degradable cross-linker. []

Q12: How should MBA waste be managed?

A12: Proper disposal of MBA should follow local regulations and guidelines to minimize environmental impact.

Q13: What are some key tools and techniques used in MBA research?

A13: Essential tools and techniques include various polymerization techniques (e.g., free radical polymerization, precipitation polymerization), spectroscopic methods (e.g., FTIR, NMR), microscopic techniques (e.g., SEM, TEM), and computational chemistry software. [, , , , , , , ]

Q14: What fields benefit from research on MBA?

A14: MBA research contributes to advancements in diverse fields including material science, catalysis, drug delivery, environmental remediation, and analytical chemistry. [, , , , , , , , , ]

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